molecular formula C9H13NO3S B8510585 2-(2-Methoxyethyl)benzenesulfonamide

2-(2-Methoxyethyl)benzenesulfonamide

Cat. No.: B8510585
M. Wt: 215.27 g/mol
InChI Key: GRNBESYCUANFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxyethyl (-CH₂CH₂OCH₃) substituent at the ortho-position of the benzene ring. Benzenesulfonamides are widely studied for their diverse biological activities, including enzyme inhibition (e.g., histone deacetylases, carbonic anhydrases) and therapeutic applications in diabetes, fungal infections, and cancer .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-13-7-6-8-4-2-3-5-9(8)14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)

InChI Key

GRNBESYCUANFCS-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of benzenesulfonamides is highly dependent on substituent type, position, and chain length. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives
Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Biological Activity Reference
2-(2-Methoxyethyl)benzenesulfonamide -CH₂CH₂OCH₃ at ortho position C₉H₁₃NO₃S ~215.27* Not explicitly reported (inferred)
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene sulfonamide -CH₂CH₂NHCO(5-Cl-2-MeO-C₆H₃) at para position C₁₆H₁₇ClN₂O₄S 368.8 Antihyperglycemic activity
2-(2-Methoxyethoxy)benzenesulfonamide -OCH₂CH₂OCH₃ at ortho position C₉H₁₃NO₄S 235.68 Not explicitly reported
4-(2-(4-Oxo-2-thioxoquinazolin-3-yl)ethyl)benzenesulfonamide -CH₂CH₂(quinazolinone-thione) at para position C₁₆H₁₄N₂O₃S₂ ~346.43* Enzyme inhibition (implied)
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Boronic acid with methoxyethylphenoxy group C₁₆H₁₈BO₅ ~316.12* Fungal HDAC inhibition (IC₅₀ ~1 µM)

Key Research Findings

Antihyperglycemic Activity

Compounds like 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (MW: 368.8) demonstrated potent antihyperglycemic effects, reducing serum glucose by up to 52% in preclinical studies. This activity is attributed to the sulfonylurea-like moiety, which enhances insulin secretion . In contrast, the shorter methoxyethyl chain in this compound may lack this specificity but could optimize pharmacokinetic properties like solubility .

Enzyme Inhibition

The boronic acid derivative [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (MW: ~316.12) showed strong inhibition of Magnaporthe oryzae RPD3 histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (IC₅₀: 1.5 µM) .

Structural Robustness

4-(2-(4-Oxo-2-thioxoquinazolin-3-yl)ethyl)benzenesulfonamide (MW: ~346.43) highlights how fused heterocyclic rings (e.g., quinazolinone) improve stability and target engagement. However, such modifications may reduce bioavailability compared to simpler methoxyethyl analogs .

Physicochemical Properties

  • Solubility: Methoxyethyl and methoxyethoxy groups enhance water solubility compared to non-polar substituents (e.g., chloro or aryl groups) .
  • Stability : Sulfonamides with electron-withdrawing groups (e.g., chloro in 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide) exhibit higher metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.